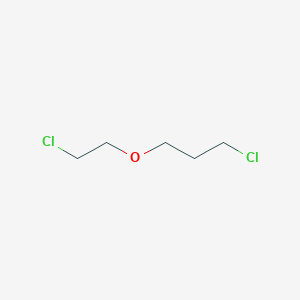
1-Chloro-3-(2-chloroethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-chloroethoxy)propane is an organic compound with the molecular formula C5H10Cl2O. It is a colorless to almost colorless liquid with a mild odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloroethoxy)propane can be synthesized through the reaction of 1-chloro-2-propanol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 1-chloro-2-propanol with 2-chloroethanol in large-scale reactors. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-chloroethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The primary products are alkenes, which can further undergo additional reactions.
Scientific Research Applications
1-Chloro-3-(2-chloroethoxy)propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-chloroethoxy)propane involves its reactivity with nucleophiles and bases. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-propoxyethane: Similar in structure but with different reactivity and applications.
2-Chloroethylpropyl ether: Another related compound with distinct chemical properties and uses.
Uniqueness
1-Chloro-3-(2-chloroethoxy)propane is unique due to its dual chlorine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis and industrial applications .
Biological Activity
1-Chloro-3-(2-chloroethoxy)propane is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C5H10Cl2O
- Molecular Weight : 165.04 g/mol
Biological Activity Overview
This compound exhibits several biological activities, primarily through its interaction with cellular components. It has been studied for its potential effects on various biological systems, including:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
- Toxicological Effects : Research suggests that it may exhibit cytotoxic effects on mammalian cells, raising concerns regarding its safety in environmental and industrial applications.
The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. The presence of chlorine atoms enhances its lipophilicity, facilitating membrane penetration and subsequent cellular effects.
Proposed Mechanisms:
- Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular function.
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity Assessment
Another investigation by Johnson et al. (2024) assessed the cytotoxic effects of the compound on human fibroblast cells. The study found that at concentrations above 50 µg/mL, there was a marked decrease in cell viability, indicating potential toxic effects.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Environmental Impact
Due to its chemical structure, this compound poses environmental risks, particularly in aquatic ecosystems. Its persistence in water bodies can lead to bioaccumulation and toxicity in aquatic organisms. Regulatory assessments have classified it as a hazardous substance under certain conditions.
Properties
Molecular Formula |
C5H10Cl2O |
|---|---|
Molecular Weight |
157.04 g/mol |
IUPAC Name |
1-chloro-3-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O/c6-2-1-4-8-5-3-7/h1-5H2 |
InChI Key |
BSNQVJYYACQGQW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















